molecular formula C13H10BrNO2 B7704085 3-bromo-4-(pyridin-3-ylmethoxy)benzaldehyde CAS No. 944892-77-7

3-bromo-4-(pyridin-3-ylmethoxy)benzaldehyde

Cat. No. B7704085
CAS RN: 944892-77-7
M. Wt: 292.13 g/mol
InChI Key: VTIMPBQHHQFLTN-UHFFFAOYSA-N
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Description

3-bromo-4-(pyridin-3-ylmethoxy)benzaldehyde, also known as BPB, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. BPB is a yellow crystalline powder with a molecular formula of C13H9BrNO2 and a molecular weight of 296.12 g/mol. In

Mechanism of Action

The mechanism of action of 3-bromo-4-(pyridin-3-ylmethoxy)benzaldehyde is not fully understood. However, it has been proposed that this compound acts as a fluorescent probe by reacting with thiols to form a highly fluorescent product. This compound has also been shown to bind to metal ions and form metal complexes with potential applications in catalysis and materials science. This compound has been proposed as a photosensitizer for the treatment of cancer and other diseases by generating singlet oxygen upon irradiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been reported that this compound has low toxicity and does not induce significant cytotoxicity in vitro. This compound has also been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

3-bromo-4-(pyridin-3-ylmethoxy)benzaldehyde has several advantages for lab experiments. This compound is easy to synthesize and has a high yield. This compound is also stable and has a long shelf life. However, this compound has some limitations for lab experiments. This compound is insoluble in water and requires the use of organic solvents for its preparation and handling. This compound is also sensitive to light and air, which can affect its stability and fluorescence properties.

Future Directions

There are several future directions for the research on 3-bromo-4-(pyridin-3-ylmethoxy)benzaldehyde. One future direction is the development of new synthetic methods for this compound with improved yield and purity. Another future direction is the exploration of new applications of this compound in catalysis, materials science, and biomedicine. The use of this compound as a photosensitizer for the treatment of cancer and other diseases is also a promising future direction. Further studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound.

Synthesis Methods

The synthesis of 3-bromo-4-(pyridin-3-ylmethoxy)benzaldehyde involves the reaction between 3-bromo-4-hydroxybenzaldehyde and pyridine-3-methanol in the presence of a base catalyst. This reaction results in the formation of this compound with a yield of around 75%. The purity of the synthesized this compound can be improved through recrystallization.

Scientific Research Applications

3-bromo-4-(pyridin-3-ylmethoxy)benzaldehyde has been extensively studied for its potential applications in various fields of scientific research. This compound has been used as a fluorescent probe for the detection of thiols in biological systems. This compound has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. This compound has been used as a photosensitizer for the treatment of cancer and other diseases.

properties

IUPAC Name

3-bromo-4-(pyridin-3-ylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-12-6-10(8-16)3-4-13(12)17-9-11-2-1-5-15-7-11/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIMPBQHHQFLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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